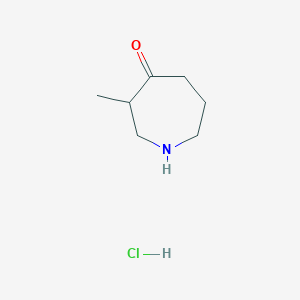
3-Methylazepan-4-one hydrochloride
Übersicht
Beschreibung
3-Methylazepan-4-one hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methylazepan-4-one hydrochloride, a derivative of azepane, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound is characterized by its azepane ring structure, which contributes to its pharmacological properties. The molecular formula is with a molecular weight of approximately 161.64 g/mol. Its structural features allow it to interact with various biological targets, particularly in the central nervous system.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound may exhibit significant neuropharmacological activity. For instance, studies on related azepane derivatives have shown:
- Antagonistic Activity : Compounds in this class have been tested for their ability to modulate nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and cognitive functions. Some derivatives demonstrated potent antagonistic effects on α7 nAChRs, indicating potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
- Anxiolytic Properties : Animal models have suggested that azepane derivatives can exhibit anxiolytic effects, potentially through modulation of GABAergic pathways, which are vital for anxiety regulation.
2. Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties. The compound's ability to inhibit bacterial growth has been noted, making it a candidate for further investigation in the development of new antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound's interaction with nAChRs suggests a mechanism where it alters neurotransmitter release and neuronal excitability.
- Oxidative Stress Reduction : Some studies indicate that azepane derivatives may reduce oxidative stress in neuronal cells, thus protecting against neurodegeneration.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuropharmacological | Antagonism of nAChRs | |
| Anxiolytic | Reduction in anxiety-like behaviors in models | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study Example
In a study examining the effects of various azepane derivatives on cognitive function, researchers found that specific analogs significantly improved memory retention in rodent models. These findings suggest that compounds like this compound could be explored for their potential in enhancing cognitive function or treating cognitive deficits associated with aging or neurodegenerative diseases.
Safety and Toxicity
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that while some derivatives exhibit low toxicity profiles, comprehensive toxicological evaluations are necessary to ensure safety for human use.
Eigenschaften
IUPAC Name |
3-methylazepan-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-5-8-4-2-3-7(6)9;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBDSWVDXDCDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















